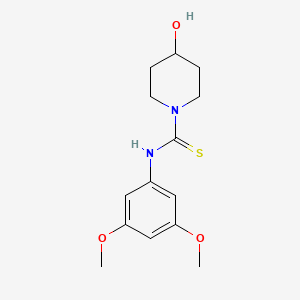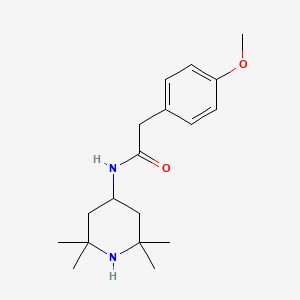
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. Pyridaben is widely used in agriculture to control a variety of pests, including mites, aphids, and whiteflies.
Mecanismo De Acción
Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of the target pests. This results in the death of the pests due to energy depletion.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and crustaceans. Pyridaben has also been shown to have some negative effects on non-target insects, such as honeybees.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridaben has several advantages for use in lab experiments. It is a highly effective pesticide, and its mode of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide can be expensive to use in large-scale experiments, and its toxicity to non-target organisms can make it difficult to use in certain situations.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide. One area of interest is the development of new formulations that are more effective against pests and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use in combination with other pesticides to overcome resistance in target pests. Finally, there is a need for further research on the ecological impact of this compound and its potential effects on non-target organisms in the environment.
Métodos De Síntesis
Pyridaben can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with pyridine-2-carboxylic acid, followed by the reaction with acetic anhydride. Another method involves the reaction of 4-chloro-3-methylphenol with 2-chloropyridine-3-carboxylic acid, followed by the reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
Pyridaben has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, and whiteflies. Pyridaben has also been studied for its potential use in controlling pests that have developed resistance to other pesticides.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-11(5-6-12(10)15)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMJCADHPUSKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984280 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6574-86-3 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)
